![molecular formula C7H7F3N2O2S B1466639 3-(トリフルオロメチル)-1,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール 5,5-ジオキシド CAS No. 1284227-30-0](/img/structure/B1466639.png)

3-(トリフルオロメチル)-1,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール 5,5-ジオキシド

説明

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine . Pyrazoles can also be synthesized through multicomponent reactions, such as the copper-catalyzed N-arylation of pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex. For instance, the X-ray molecular structure of 3,5-bis(trifluoromethyl)pyrazole has been determined, showing that the compound forms tetramers through N–H···N hydrogen bonds .

Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .

科学的研究の応用

置換ピリミジンの合成

3-(トリフルオロメチル)ピラゾールは、要求された化合物と類似の構造を共有しており、置換ピリミジンの合成に使用されます。 この用途は、ピリミジンが多くの医薬品の中心構造であるため、医薬品化学において重要です .

触媒作用

ピラゾール誘導体は、触媒作用に使用されることが知られています。 たとえば、Amberlyst-70などの不均一系触媒を使用した環境に優しい触媒プロセスに関連付けることができます。Amberlyst-70は、さまざまな化学反応に対して、非毒性で熱的に安定し、費用効果の高いソリューションを提供します .

位置選択的改変

ピラゾール誘導体は、リチオ化/求電子トラッピング化学に基づく戦略を通じて、位置選択的改変を受けることができます。 これにより、新しい材料や医薬品の開発など、特定の用途のために分子を正確に改変することができます .

ドミノ反応

置換ピラゾールは、ワンポットドミノ反応に関与することができます。これは、単一の反応ステップで単純な分子から複雑な分子を生成できる効率的な合成方法です。 これは、有機合成において、分子複雑性を迅速に構築するために特に有用です .

理論的および実験的調査

ピラゾールは、その構造と化学をより深く理解するために、しばしば理論的および実験的調査の対象となります。 このような研究は、合成における新しい用途や、所望の特性を持つ新しい化合物の開発につながる可能性があります .

関心のある化合物に関するより具体的な情報については、さらなる詳細な調査が必要になります。

MilliporeSigma - 3-(トリフルオロメチル)ピラゾール MDPI - Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Thieme Connect - Practical Synthetic Method for Functionalized 1-Methyl-3/5 … MDPI - Molecules | Free Full-Text | Substituted Pyrazoles and Their … MDPI - Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles

将来の方向性

The future directions in the research of pyrazole derivatives are promising. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The development of green chemistry practices for the synthesis of pyrazole derivatives is also a significant area of interest .

作用機序

Target of Action

Pyrazoles, which are part of the structure of this compound, are known to interact with a variety of biological targets. They are often used as building blocks in medicinal chemistry due to their versatility .

Mode of Action

The exact mode of action would depend on the specific biological target. Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .

Biochemical Pathways

Pyrazoles can participate in the synthesis of more complex heterocyclic systems, affecting various biochemical pathways . The specific pathways affected by this compound would depend on its exact biological target.

生化学分析

Biochemical Properties

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . Additionally, it participates in the synthesis of disubstituted pyrimidines . These interactions highlight its versatility as a biochemical reagent.

Cellular Effects

The effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These effects are likely due to the compound’s ability to modulate oxidative stress and enzyme activity.

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, pyrazole derivatives have been found to participate in copper-catalyzed pyrazole N-arylation . This interaction suggests that the compound can modulate enzyme activity and influence biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Pyrazole-based self-aggregates have been detected in the gas phase, indicating an equilibrium between monomers, dimers, and trimers . This equilibrium can influence the compound’s activity and stability in laboratory experiments.

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, pyrazole derivatives have shown varying degrees of antimicrobial activity depending on the concentration used . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of disubstituted pyrimidines and its participation in copper-catalyzed pyrazole N-arylation highlight its involvement in complex biochemical processes .

Transport and Distribution

Within cells and tissues, 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation. For instance, the compound’s ability to undergo alkylation with alkyl iodides suggests that it can be modified and transported to specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. Pyrazole-based compounds have been shown to form self-aggregates, indicating their potential to localize within specific subcellular structures .

特性

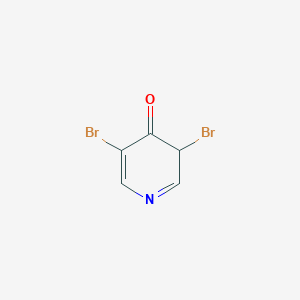

IUPAC Name |

3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)6-4-3-15(13,14)2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGURQVXVXBYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC2=C1NN=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)

![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)

![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)

![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)

![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)

![1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466572.png)

![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)

![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)

![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)

![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)